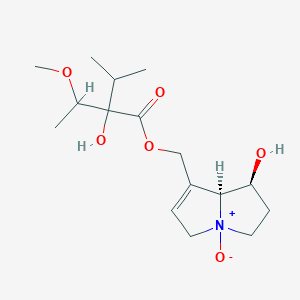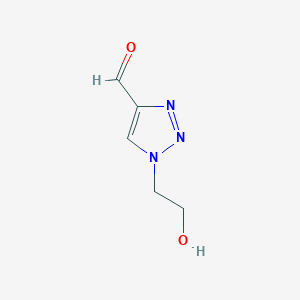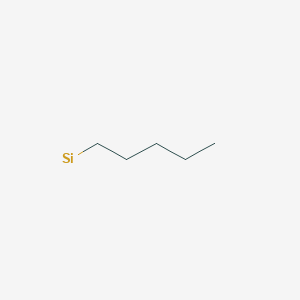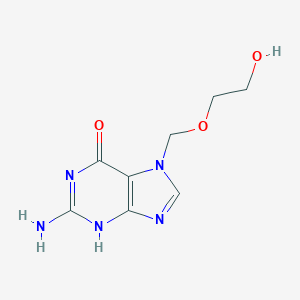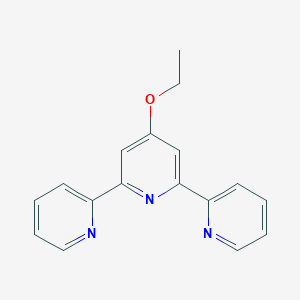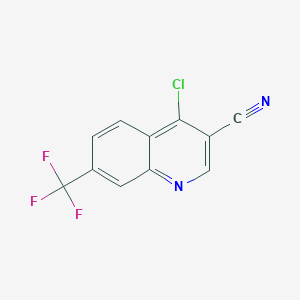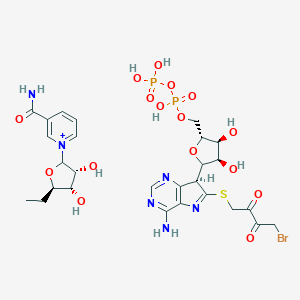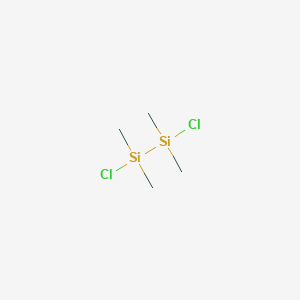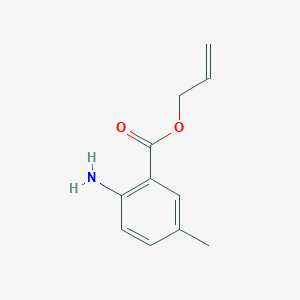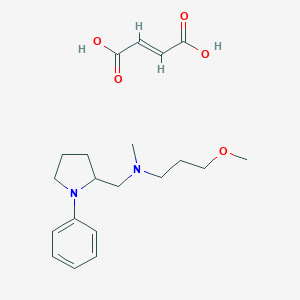
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate, also known as MPMP, is a chemical compound that belongs to the class of psychoactive substances known as designer drugs. It is a synthetic analog of the stimulant drug methamphetamine, which has been shown to have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. MPMP has been the subject of extensive scientific research in recent years due to its potential as a novel pharmacological agent.
Mechanism of Action
The precise mechanism of action of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other stimulant drugs such as cocaine and amphetamines. This mechanism of action is thought to underlie the drug's ability to improve cognitive function and reduce symptoms of ADHD.
Biochemical and Physiological Effects:
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate has been shown to have a range of biochemical and physiological effects, including increased dopamine and norepinephrine release in the brain, increased heart rate and blood pressure, and increased locomotor activity. These effects are similar to those seen with other stimulant drugs and are thought to underlie the drug's therapeutic effects in the treatment of ADHD.
Advantages and Limitations for Lab Experiments
One advantage of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate as a research tool is its ability to selectively target dopamine and norepinephrine transporters, which can provide insights into the role of these neurotransmitters in various physiological and pathological processes. However, the use of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate in laboratory experiments is limited by its potential for abuse and toxicity, which can pose risks to researchers and experimental subjects.
Future Directions
Future research on (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate is likely to focus on its potential therapeutic applications in the treatment of ADHD and other neurological disorders, as well as its potential as a research tool for studying the role of dopamine and norepinephrine in the brain. Additional studies may also investigate the safety and efficacy of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate in humans, as well as its potential for abuse and addiction. Overall, (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate represents a promising area of research in the field of neuroscience and pharmacology, with potential applications in both basic and clinical research.
Synthesis Methods
The synthesis of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate involves several steps, including the reaction of 3-methoxypropylamine with methylamine to form N-methyl-3-methoxypropylamine, which is then reacted with phenyl-2-chloromethylpyrrolidine to form the final product. The synthesis of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate is a complex process that requires specialized equipment and expertise in organic chemistry.
Scientific Research Applications
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications and mechanisms of action. One area of research has focused on the drug's potential as a treatment for ADHD, with studies showing that (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate can improve cognitive function and reduce symptoms of hyperactivity and impulsivity in animal models.
properties
CAS RN |
142469-88-3 |
|---|---|
Product Name |
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate |
Molecular Formula |
C16H26N2O.C4H4O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-methoxy-N-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C16H26N2O.C4H4O4/c1-17(11-7-13-19-2)14-16-10-6-12-18(16)15-8-4-3-5-9-15;5-3(6)1-2-4(7)8/h3-5,8-9,16H,6-7,10-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
FAWVQHAGGIVZMF-WLHGVMLRSA-N |
Isomeric SMILES |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
synonyms |
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fum arate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



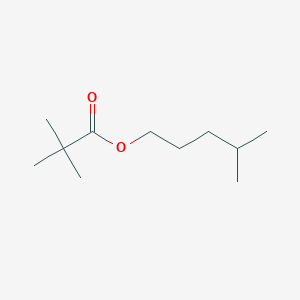
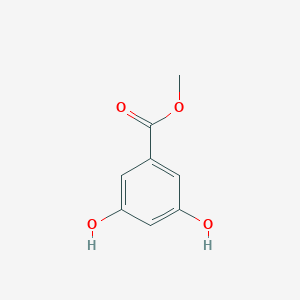
![Methyl 7-[2-[2-(8-methoxycarbonyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propan-2-ylperoxy]propan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate](/img/structure/B129439.png)
